Product packaging for Tyrphostin 9(Cat. No.:CAS No. 10537-47-0)

Tyrphostin 9

Cat. No.: B1675934
CAS No.: 10537-47-0
M. Wt: 282.4 g/mol
InChI Key: MZOPWQKISXCCTP-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Reporting of Malonoben

The initial academic reporting of Malonoben dates back to the early 1970s. It was first reported in 1971 and described in academic literature in 1972 and 1974. herts.ac.uktocris.comrndsystems.combio-techne.com Early research identified Malonoben as a potent uncoupler of respiratory-chain phosphorylation. tocris.comrndsystems.combio-techne.com This property, related to its function as a protonophore, was a key focus of initial investigations. wikipedia.org At the time of its discovery in 1974, Malonoben was considered a remarkably powerful agent of this type, exhibiting significantly higher potency compared to other known uncoupling agents like 2,4-dinitrophenol (B41442). wikipedia.org Specifically, its potency was reported to be over 1800 times that of 2,4-dinitrophenol. wikipedia.org

Key early studies investigated the biochemical and physicochemical properties of Malonoben, often referred to as SF 6847 in these reports, and its interaction with mitochondria. tocris.comrndsystems.combio-techne.com

Evolution of Research Perspectives on Malonoben

Over time, the research perspectives on Malonoben have evolved beyond its initial characterization as a potent uncoupler of oxidative phosphorylation. While its role as a protonophore and uncoupling agent remains a fundamental aspect of its profile, subsequent studies have explored other facets of its biological activity. wikipedia.orgncats.io

Research has indicated that Malonoben can act as an inhibitor of protein tyrosine kinases (PTKs). ncats.io This includes its characterization as a synthetic inhibitor of PTK that can specifically inhibit the tyrosine kinase activity of the platelet-derived growth factor receptor (PDGFR), thereby affecting PDGF-induced mitogenesis. ncats.io Malonoben has also been shown to influence other signaling cascades. ncats.io For instance, it significantly attenuated CCR7-induced Pyk2 tyrosine phosphorylation, which in turn impacted downstream processes like cofilin activation and F-actin rearrangement, ultimately diminishing the chemotaxis and migration ability of certain cancer cells. ncats.io

Furthermore, academic investigations have revealed Malonoben's impact on mitochondrial dynamics, inducing Drp1-mediated mitochondrial fission and subsequently apoptotic cell death in certain cancer cell lines. nih.govncats.io This effect has been observed in various cell types, including neuroblastomas. ncats.io

More recent research continues to explore the potential applications of Malonoben and its derivatives. Studies involving high-throughput screening have identified Malonoben as having nematicidal activity against gastrointestinal nematode parasites. biorxiv.org Research also continues into the synthesis and bioactivity of novel compounds containing the malononitrile (B47326) structure, building upon the foundational knowledge established with compounds like Malonoben. acs.org

The evolution of research on Malonoben highlights a shift from primarily understanding its potent uncoupling activity to exploring its broader roles in cellular signaling, mitochondrial function, and potential therapeutic or pesticidal applications.

Table 1: Key Properties of Malonoben

PropertyValueSource
Chemical FormulaC₁₈H₂₂N₂O wikipedia.orgsigmaaldrich.comnih.gov
Molecular Weight282.38 g/mol wikipedia.orgsigmaaldrich.comnih.gov
CAS Number10537-47-0 wikipedia.orgherts.ac.uksigmaaldrich.comnih.gov
PubChem CID5614 wikipedia.orgherts.ac.uknih.govuni.lunih.govnih.gov
Melting Point142 °C (±1°) wikipedia.org
Physical FormSolid sigmaaldrich.com
ColorYellow sigmaaldrich.com
Solubility (DMSO)Soluble to 75 mM rndsystems.com
Solubility (Ethanol)20 mg/mL sigmaaldrich.com
Solubility (Water)Insoluble sigmaaldrich.com
Uncoupling Potency>1800x 2,4-dinitrophenol (as of 1974) wikipedia.org

Table 2: Selected Biological Activities of Malonoben

ActivityDescriptionSource
Uncoupling of Oxidative PhosphorylationPotent uncoupler and protonophore. wikipedia.org Considered most powerful of its type upon discovery. wikipedia.org wikipedia.orgtocris.comrndsystems.combio-techne.com
Protein Tyrosine Kinase InhibitionInhibits PTK activity, including PDGFR. ncats.io nih.govncats.io
Inhibition of PDGF-induced MitogenesisInhibits DNA synthesis and associated early events in smooth muscle cells. ncats.io ncats.io
Attenuation of CCR7-induced PhosphorylationReduces Pyk2 tyrosine phosphorylation and downstream effects like F-actin rearrangement and cell migration. ncats.io ncats.io
Induction of Mitochondrial FissionInduces Drp1-mediated mitochondrial fragmentation. ncats.io ncats.io
Induction of ApoptosisInduces apoptotic cell death in certain cancer cell lines. nih.govncats.io nih.govncats.io
Nematicidal ActivityDemonstrated activity against gastrointestinal nematode parasites in screening studies. biorxiv.org biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O B1675934 Tyrphostin 9 CAS No. 10537-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H22N2O/c1-17(2,3)14-8-12(7-13(10-19)11-20)9-15(16(14)21)18(4,5)6/h7-9,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOPWQKISXCCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1042106
Record name Malonoben
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Molecular Weight

282.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Malonoben
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CAS No.

10537-47-0
Record name Tyrphostin 9
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Record name Malonoben
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Record name Malonoben
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Record name 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile
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Record name Malonoben
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Melting Point

141 - 143 °C
Record name Malonoben
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Mechanistic Elucidation of Malonoben S Biological Actions

Inhibition of Protein Tyrosine Kinases by Malonoben

Protein tyrosine kinases (PTKs) are crucial enzymes involved in various cellular processes, including growth, proliferation, differentiation, and survival nih.govmdpi.com. Malonoben has been identified as an inhibitor of several PTKs, interfering with their catalytic activity and subsequently modulating downstream signaling cascades chemsrc.com. Tyrosine kinase inhibitors (TKIs) typically function by competing with adenosine (B11128) triphosphate (ATP) for binding sites on the kinase domain, thereby preventing the phosphorylation of substrate proteins nih.govwikipedia.orgresearchgate.net.

Platelet-Derived Growth Factor Receptor (PDGFR) Tyrosine Kinase Inhibition

Malonoben is recognized as a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor chemsrc.commedchemexpress.com. PDGFRs are receptor tyrosine kinases that play significant roles in cell growth, migration, and differentiation nih.gov. Inhibition of PDGFR activity has been shown to impact processes such as vascular smooth muscle cell migration and proliferation nih.govresearchgate.net. Studies have indicated that Malonoben inhibits PDGFR tyrosine kinase with an IC₅₀ value of 500 nM chemsrc.com.

Epidermal Growth Factor Receptor (EGFR) Kinase Domain Inhibition

The epidermal growth factor receptor (EGFR) is another receptor tyrosine kinase that is a key target in cancer therapy due to its role in regulating cellular proliferation, differentiation, and survival mdpi.com. Malonoben has been shown to inhibit EGFR nih.gov. EGFR kinase domain inhibition can occur through various mechanisms, including competing with ATP for the binding site or interfering with the conformational changes required for kinase activation researchgate.netmdpi.com. The EGFR structure includes an extracellular ligand-binding domain, a transmembrane domain, and a cytoplasmic domain containing the tyrosine kinase catalytic site ijpsr.com. Ligand binding induces dimerization and autophosphorylation, activating downstream signaling ijpsr.commednexus.org. Inhibitors can target the ATP-binding site within the kinase domain biomolther.org.

Pyk2 Tyrosine Phosphorylation Attenuation

Malonoben has also been reported to inhibit the tyrosine phosphorylation of Pyk2 (Proline-rich tyrosine kinase 2), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival chemsrc.comwikipedia.orgmrc.ac.uk. Research in glioblastoma cell lines has shown that Malonoben inhibits Pyk2, leading to reduced cell proliferation and migration and inducing apoptosis nih.gov. Other inhibitors, such as myristoleic acid, have also been shown to inhibit Pyk2 phosphorylation lipidmaps.org.

Modulation of Cellular Signaling Cascades

By inhibiting the activity of these and potentially other tyrosine kinases, Malonoben can modulate various downstream cellular signaling cascades nih.gov. Tyrosine kinases are central to numerous signaling pathways that control fundamental cellular functions nih.govmdpi.com. Disruption of these pathways by inhibitors like Malonoben can impact processes such as cell growth, differentiation, and survival nih.govnih.gov. For instance, EGFR inhibition can affect pathways like the PI3K/Akt/mTOR axis, which is involved in cell growth and survival mdpi.comcaymanchem.com.

Oxidative Phosphorylation Uncoupling by Malonoben

Malonoben is a potent uncoupling agent, also known as a protonophore, that disrupts oxidative phosphorylation in mitochondria wikipedia.orgoroboros.atwikipedia.org. Oxidative phosphorylation is the primary process by which cells generate ATP, involving the electron transport chain and ATP synthase aopwiki.orgresearchgate.net.

Mechanism of Proton Transport Across Mitochondrial Membranes

The mechanism of uncoupling by protonophores like Malonoben involves the dissipation of the proton motive force (PMF) across the inner mitochondrial membrane wikipedia.orgactanaturae.ru. The electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient (the PMF) aopwiki.orgkhanacademy.org. This gradient is normally used by ATP synthase to produce ATP khanacademy.org. Uncouplers are lipophilic molecules that can shuttle protons across the inner mitochondrial membrane, providing an alternative pathway for protons to return to the matrix without passing through ATP synthase ufz.demdpi.com. This bypass dissipates the PMF as heat, uncoupling electron transport from ATP synthesis khanacademy.orgufz.de. Weakly acidic uncouplers, which are representative of potent uncouplers, are thought to exert their effect by their protonophoric action in the proton-impermeable mitochondrial membrane nih.gov. This action requires an acid dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group, which contribute to the stability of the uncoupler anion in the hydrophobic membrane nih.gov.

Impact on Mitochondrial Membrane Potential and ATP Synthesis

The mitochondrial membrane potential (ΔΨm) is a critical component of oxidative phosphorylation, essential for ATP synthesis. nih.govfrontiersin.org This potential, along with the proton gradient (ΔpH), forms the transmembrane potential of hydrogen ions, which drives ATP synthase to produce ATP. nih.govfrontiersin.orgfapesp.br Malonoben functions as an uncoupling agent, meaning it dissipates the mitochondrial membrane potential by transporting protons across the inner mitochondrial membrane, effectively uncoupling oxidative phosphorylation from ATP synthesis. wikipedia.orgfrontiersin.org This disruption leads to a decrease in ATP generation. frontiersin.org Studies have shown that uncoupling of oxidative phosphorylation by agents like malonoben results in ATP depletion. researchgate.net Recovery of mitochondrial membrane potential and total ATP levels can occur upon removal of the uncoupler. researchgate.net

Influence on Cellular Metabolism and Oxygen Consumption

Malonoben's activity as an uncoupler directly influences cellular metabolism, particularly oxygen consumption. By inhibiting mitochondrial complex II, malonoben reduces electron flow through the respiratory chain, thereby impairing oxygen consumption. presens.de However, in some contexts, cells exposed to malonoben are known to increase their oxygen consumption rate in an attempt to compensate for the reduced ATP synthesis caused by uncoupling. presens.de This increased consumption can lead to a rapid drop in oxygen levels in the cellular environment. presens.depresens.de The shift towards anaerobic glycolysis to compensate for impaired oxidative phosphorylation also leads to increased lactic acid production and a decrease in pH. presens.de Experiments measuring apparent oxygen consumption rate (AOCR) have shown a strong increase upon exposure to malonoben, while the epithelial barrier and membrane topography remained unaffected at certain concentrations. uni-regensburg.de

Data on the influence of malonoben on oxygen consumption rates in MDCK II cells demonstrate this effect:

TreatmentApparent Oxygen Consumption Rate (AOCR)
L-15 medium (control)(26.9 ± 0.2) pmol s⁻¹ presens.de
100 nM Malonoben(27.2 ± 0.1) pmol s⁻¹ presens.de
2 µM Antimycin A(0.3 ± 0.2) pmol s⁻¹ (inhibited) presens.de

Note: Data presented as Mean ± SE, n=3, T=37°C.

Another study in MDCK II cells showed that 100 nM Malonoben strongly enhances cellular oxygen consumption, with oxygen partial pressure reaching a low value within a short time frame after addition. uni-regensburg.de

Effects on Cellular Processes and Apoptosis Induction

Malonoben has been shown to influence various cellular processes, including inducing apoptosis and affecting cell proliferation and migration. ncats.iopresens.de

Drp1-Mediated Mitochondrial Fission

Mitochondrial fission, a process mediated by dynamin-related protein 1 (Drp1), plays a critical role in mitochondrial dynamics and is often triggered during cellular stress and apoptosis. nih.govmdpi.com Malonoben treatment has been observed to induce Drp1-mediated mitochondrial fission. ncats.iomdpi.com This is characterized by the formation of fragmented mitochondrial filaments. ncats.io Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it assembles and constricts mitochondria in a GTP-dependent manner. nih.govembopress.org The phosphorylation status of Drp1 is known to regulate its activity and influence mitochondrial fission. embopress.orgijbs.com

Apoptotic Cell Death Pathways

Malonoben is known to induce apoptotic cell death. ncats.iopresens.de Apoptosis is a regulated process characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. frontiersin.orgcolumbia.edu It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-regulated) pathways. frontiersin.orgmdpi.com The intrinsic pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome C. frontiersin.org Malonoben's ability to induce mitochondrial fragmentation through Drp1 is linked to its pro-apoptotic effects. ncats.iomdpi.com

Impact on Cell Proliferation and Migration

Research indicates that malonoben can reduce cell proliferation and migration. presens.denih.govresearchgate.net In glioblastoma cell lines, malonoben has been shown to reduce proliferation and migration. nih.govmdpi.com This effect is potentially linked to its inhibition of tyrosine kinases, including EGFR and Pyk2, which are involved in signaling pathways regulating cell growth and movement. nih.govmdpi.com Uncoupling of oxidative phosphorylation and the resulting ATP depletion, induced by malonoben, can also contribute to decreased cell proliferation as this process is highly dependent on cellular energy levels. researchgate.net

F-actin Rearrangement and Chemotaxis Modulation

Malonoben has been shown to affect F-actin rearrangement and modulate chemotaxis. ncats.ioncats.io F-actin rearrangement, the dynamic reorganization of the actin cytoskeleton, is crucial for cell migration and chemotaxis. nih.govresearchgate.netbiorxiv.org Malonoben significantly attenuates processes that lead to F-actin rearrangement, such as CCR7-induced Pyk2 tyrosine phosphorylation and cofilin activation. ncats.io By abolishing F-actin rearrangement, malonoben diminishes the chemotaxis and migration ability of cells, such as squamous cell carcinoma of the head and neck. ncats.ioncats.io

Antimicrobial and Acaricidal Activities

Malonoben and related malononitrile (B47326) derivatives have demonstrated biological activities against various organisms, including mites and fungi. acs.orgacs.orgnih.govbhu.ac.inoup.com

Acaricidal Efficacy

Studies have shown Malonoben to be effective against phytophagous mites. In tests on apples, Malonoben 50W at various rates demonstrated good suppression of European red mite (Panonychus ulmi) and two-spotted spider mite (Tetranychus urticae). oup.com For instance, application rates of 2, 4, and 6 ounces of active ingredient per 100 gallons resulted in notable reductions in mite populations. oup.com One study indicated that Malonoben had a high effect on female mites, achieving 100% mortality at the tested concentration. researchgate.netresearchgate.net However, it was observed that higher rates of Malonoben could potentially be toxic to predatory mites, which are beneficial in controlling pest mite populations. oup.com

Research findings on the acaricidal efficacy of Malonoben are illustrated in the table below, showing the reduction in mite populations post-treatment in an apple test:

Treatment and oz ai/100 galDays post-treatmentAvg no. motile mites/leaf (ERM & 2SM)Avg no. predatory mites/leaf
Malonoben 50W 277.860.01
Malonoben 50W 471.980.02
Malonoben 50W 672.960.00
Check721.280.18

Data adapted from a study on apple acaricides. oup.com

Fungicidal Activity of Malononitrile Derivatives

Beyond its acaricidal properties, Malonoben belongs to the class of malononitrile derivatives, some of which have been investigated for their fungicidal activity. acs.orgacs.orgnih.govbhu.ac.in Novel malononitrile derivatives containing 1,2,3-triazole structures have been synthesized and evaluated, showing significant inhibitory activity against several plant pathogens, including Botrytis cinerea and Rhizoctonia solani. acs.orgacs.orgnih.gov These compounds demonstrated in vitro fungicidal activity against a range of fungal species, with many exhibiting high levels of inhibition. acs.orgacs.org Some derivatives also showed promising in vivo efficacy against R. solani. acs.orgacs.orgnih.gov Malononitrile derivatives synthesized via Knoevenagel condensation have also been reported to possess antifungal activity. bhu.ac.in

Mechanisms of Antifungal Action (e.g., Ergosterol (B1671047) Synthesis Inhibition)

The mechanism of action for Malonoben itself is characterized by its function as an uncoupling agent or protonophore. wikipedia.orgherts.ac.uk This type of mechanism disrupts cellular respiration by uncoupling the processes of electron transport and ATP synthesis.

In the broader class of malononitrile derivatives, some compounds have been shown to affect ergosterol synthesis in fungi. Ergosterol is a crucial component of fungal cell membranes, essential for maintaining membrane structure, fluidity, and integrity. mdpi.compatsnap.com Inhibitors of ergosterol biosynthesis target enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase (CYP51), leading to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately compromising membrane function and leading to cell death. mdpi.compatsnap.com For example, certain malononitrile derivatives, specifically compounds G17 and G30, were found to suppress fungal ergosterol production in R. solani, suggesting this as a mechanism contributing to their fungicidal activity. acs.orgacs.orgnih.gov

Resistance Mechanisms in Pathogenic Organisms (e.g., Botrytis cinerea MDR1)

Fungal pathogens, such as Botrytis cinerea, a significant phytopathogen, can develop resistance to fungicides through various mechanisms. mdpi.comnih.govnih.govresearchgate.netmdpi.com One notable mechanism is multidrug resistance (MDR), often associated with the overexpression of efflux transporters located in the plasma membrane. mdpi.comnih.govresearchgate.netnih.gov These transporters can actively pump fungicide compounds out of the fungal cell, reducing their intracellular concentration and efficacy. mdpi.com

In Botrytis cinerea, specific MDR phenotypes have been identified. MDR1 strains, for instance, are characterized by the overproduction of the ABC transporter BcatrB. univ-antilles.frresearchgate.net This overexpression of BcatrB has been linked to resistance against chemically unrelated compounds, including certain respiratory inhibitors and uncouplers like fluazinam (B131798) and Malonoben. univ-antilles.frresearchgate.net The Mrr1 transcription factor is known to regulate fungicide resistance by inducing the overexpression of BcatrB, contributing to the MDR1 phenotype in B. cinerea. nih.govnih.govresearchgate.netresearchgate.net Therefore, the overexpression of efflux pumps, particularly the BcatrB transporter in MDR1 strains of Botrytis cinerea, represents a significant resistance mechanism affecting the efficacy of Malonoben. univ-antilles.frresearchgate.net

Predicted Targets in Helminth Parasites

Based on the available search results, there is no specific information detailing predicted targets of Malonoben in helminth parasites. Research on helminth parasites and potential drug targets often focuses on essential biological systems within the parasites, such as the neuromuscular system, or explores novel approaches like targeting parasite-specific microRNAs involved in host-parasite interactions or development. ekb.egfrontiersin.org The search results did not provide data linking Malonoben directly to specific molecular targets within helminths.

Research Findings on Malonoben Remain Elusive

Despite a thorough search of scientific literature, specific pharmacological and toxicological data for the chemical compound "Malonoben" are not available. Investigations into its in vitro pharmacokinetics and cellular toxicity profiles did not yield any specific research findings.

Efforts to detail the pharmacological and toxicological investigations of Malonoben were unsuccessful due to a lack of published studies on this particular compound. Consequently, the planned article sections on its in vitro pharmacokinetics and cellular toxicity cannot be populated with the requested scientifically accurate and detailed research findings.

There is no available information regarding the stability and degradation pathways of Malonoben, including its potential hydrolysis to 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Similarly, details on its intracellular retention, binding sites, and concentration-dependent decline in cell culture media could not be located.

Furthermore, searches for the cellular toxicity and selectivity profiles of Malonoben yielded no specific results. Therefore, a discussion on its cytotoxic effects on tumorigenic and non-tumorigenic cells, as well as its applicability domain in organismal growth and any sex-specific sensitivities, cannot be provided at this time.

It is possible that "Malonoben" is a novel or less-studied compound, or that research on its properties has not yet been published in publicly accessible scientific literature. Further research would be necessary to establish the pharmacological and toxicological profile of this compound.

Pharmacological and Toxicological Investigations of Malonoben

Interaction with Other Biological Modulators

Malonoben, also known as Tyrphostin A9, possesses a chemical structure that suggests potential interactions with various biological systems. Its classification as a phenylpropane, characterized by a 2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile structure, places it within a class of compounds known for diverse biological activities. researchgate.netnih.govnih.gov This section explores its potential interactions with key biological modulators, drawing on data from related compounds and established principles of pharmacology.

Effects on GABAB Receptor Modulation (related compounds)

While direct studies on Malonoben's interaction with the GABAB (gamma-aminobutyric acid, type B) receptor are not available in the reviewed literature, the activity of structurally related compounds can offer insights. Malonoben is a phenylpropane derivative. nih.govnih.gov Other compounds within the phenylpropane class have been observed to modulate GABA receptors, primarily the GABAA subtype. For instance, β-asarone, a phenylpropane found in certain essential oils, has been shown to potentiate GABA-induced chloride currents at GABAA receptors. mdpi.com

GABAB receptors are metabotropic receptors that, upon activation, induce slow and prolonged inhibitory signals in the nervous system. medchemexpress.com They differ significantly from the ionotropic GABAA receptors. The modulation of GABAB receptors can be complex, involving orthosteric ligands that bind directly to the GABA binding site and allosteric modulators that bind to a different site to enhance or reduce the receptor's response to GABA. medchemexpress.com Given the lack of specific data for Malonoben or closely related tyrphostins on GABAB receptors, its effects remain speculative. However, the documented activity of other phenylpropanes on GABA receptors suggests that this class of compounds can interact with the central nervous system's key inhibitory pathways.

Synergy with Fungicides and Modulators of Membrane Drug Transporters

The combination of different active compounds, such as fungicides, is a widely used strategy to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance. nih.govnih.gov Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. asmepress.com This can allow for reduced application rates of conventional fungicides, mitigating potential health and environmental risks. nih.gov

A key mechanism underlying resistance to xenobiotics, including fungicides in target organisms and drugs in cancer cells, is the overexpression of membrane drug transporters. fao.org These transporters, which include large superfamilies like the ATP-binding cassette (ABC) and solute carrier (SLC) transporters, function as efflux pumps that actively remove foreign substances from the cell. fao.orgchemshuttle.comsigmaaldrich.com Modulation of these transporters is a critical area of research. nih.govnih.gov Compounds that can inhibit these efflux pumps may restore or enhance the efficacy of drugs or fungicides that are substrates for these transporters. chemshuttle.com

Phenolic compounds, such as flavonoids, have been extensively studied for their ability to modulate the activity of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1, and BCRP. chemshuttle.comnih.gov Given that Malonoben is a phenolic compound, it could theoretically interact with these membrane transporters. researchgate.net Such an interaction could potentially lead to synergistic effects when combined with a fungicide that is susceptible to efflux by these transporters. However, specific studies investigating Malonoben's synergistic activity with fungicides or its direct effect on membrane drug transporters have not been identified in the available literature.

Predicted Oral Toxicity

The assessment of acute oral toxicity is a critical component of the toxicological profile of a chemical compound. In silico tools and standardized classification systems are frequently used to predict the potential hazard of substances. researchgate.netherts.ac.uk For Malonoben, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard identification based on aggregated data.

According to information from multiple notifications to the ECHA (European Chemicals Agency) C&L Inventory, Malonoben is classified with the hazard statement H301, which corresponds to "Toxic if swallowed". researchgate.netnih.gov This classification is part of the GHS framework for acute toxicity. schc.orgnih.gov The GHS system uses defined categories based on lethal dose 50 (LD50) values, which represent the dose required to be lethal to 50% of a test population. The H301 classification places Malonoben into GHS Acute Toxicity Category 3 for oral exposure. nih.gov This category corresponds to a specific range of LD50 values, indicating a significant potential for toxicity upon ingestion. schc.org Computational tools like ProTox-II are available to predict oral toxicity and classify chemicals into these GHS categories, offering an alternative to animal testing. nih.gov

Table 1: GHS Classification and Predicted Oral Toxicity of Malonoben

Hazard Endpoint GHS Classification Hazard Statement Corresponding LD50 Range (Rat, Oral)
Acute Oral Toxicity Category 3 H301: Toxic if swallowed >50 and ≤300 mg/kg body weight

Data sourced from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals criteria. nih.govschc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization of Malonoben

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is a powerful analytical technique widely used for the quantification of compounds in various matrices due to its sensitivity and selectivity nih.govxjtu.edu.cnmdpi.compayeshdarou.ir. It combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry.

Method Development and Validation Parameters (LOD, LOQ, Linearity, Precision, Accuracy)

The development and validation of an LC-MS/MS method for Malonoben quantification involve establishing key performance parameters to ensure the method's reliability and suitability for its intended purpose. While specific parameters for Malonoben in all matrices were not extensively detailed in the search results, a study on the quantification of Tyrphostin A9 (Malonoben) in biological matrices provides valuable insights into typical validation parameters.

In this study, an LC-MS/MS method for Tyrphostin A9 was developed and validated for three biological matrices: cell culture media, 3T3-L1 cell lysate, and murine plasma nih.govxjtu.edu.cn. The validation parameters assessed included the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and accuracy nih.govxjtu.edu.cn.

Validation ParameterCell Culture Media3T3-L1 Cell LysateMurine Plasma
LOD0.5 ng/mL0.5 ng/mL0.5 ng/mL
LOQ1.0 ng/mL1.0 ng/mL1.0 ng/mL
Linearity (r²)>0.99>0.99>0.99
Precision (% CV)Within 20%Within 20%Within 20%
Accuracy (% Bias)Within 20%Within 20%Within 20%

Note: Data derived from a study on Tyrphostin A9 (Malonoben) quantification. nih.govxjtu.edu.cn

The linearity of the method was demonstrated by a standard curve range of 1.0-100 ng/mL, with a correlation coefficient (r²) greater than 0.99 across all matrices nih.govxjtu.edu.cn. Precision and accuracy were found to be within 20%, meeting typical bioanalytical method validation criteria nih.govxjtu.edu.cn.

Internal Standard Selection for Quantitative Analysis

The selection of an appropriate internal standard (IS) is critical for accurate and precise quantitative analysis using LC-MS/MS bioanalysis-zone.comcerilliant.com. An ideal internal standard should have chemical and physical properties similar to the analyte, including ionization response and fragmentation pattern, while being chromatographically resolved or distinguishable by mass bioanalysis-zone.comcerilliant.com. Stable isotope-labeled analogs are often preferred as internal standards because they ideally co-elute with the unlabeled analyte and can be simultaneously measured based on mass selectivity bioanalysis-zone.comcerilliant.com.

In the validated LC-MS/MS method for Tyrphostin A9 (Malonoben), 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid was identified as the most suitable internal standard nih.govxjtu.edu.cnresearchgate.net. The use of this internal standard helped to normalize for potential variations during sample preparation and analysis, contributing to the method's robustness payeshdarou.irbioanalysis-zone.com.

Spectroscopic Analysis Techniques

Spectroscopic techniques provide complementary information to LC-MS/MS, offering detailed insights into the structural and electronic properties of Malonoben researchgate.neticm.edu.plmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the elucidation of the structure of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule researchgate.netrsc.orgnih.govresearchgate.netnd.edu. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized for this purpose researchgate.netnih.govresearchgate.net.

While specific NMR spectra and detailed assignments for Malonoben were not available in the immediate search results, general principles of NMR spectroscopy apply. ¹H NMR and ¹³C NMR spectra provide information on the types and numbers of hydrogen and carbon atoms and their chemical environments researchgate.net. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide crucial connectivity information, allowing for the complete assignment of signals and confirmation of the molecular structure researchgate.netrsc.orgresearchgate.netnd.edu. The chemical shifts, splitting patterns, and integration of signals in NMR spectra are interpreted to build a comprehensive picture of the molecule's structure.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) provides precise and accurate mass measurements of chemical compounds, enabling the determination of their elemental composition with high confidence fiveable.mebioanalysis-zone.comresearchgate.net. Unlike nominal mass measurements, HR-MS can distinguish between compounds with the same nominal mass but different elemental compositions fiveable.mebioanalysis-zone.com.

HR-MS data for Malonoben would provide an exact mass measurement for the molecular ion, which can then be used to confirm its molecular formula, C₁₈H₂₂N₂O nih.gov. The high mass accuracy of HR-MS allows for the unambiguous assignment of the molecular formula by comparing the experimentally determined exact mass to the theoretically calculated exact mass for potential elemental compositions fiveable.mebioanalysis-zone.com. Isotopic patterns observed in HR-MS data can further support the proposed elemental composition fiveable.me.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that occur upon absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm) shu.ac.uklibretexts.orguzh.chazooptics.com. The UV-Vis spectrum of a compound shows absorbance bands at specific wavelengths (λmax) corresponding to these electronic transitions shu.ac.ukazooptics.com.

Malonoben contains conjugated systems, including an aromatic ring and a double bond conjugated with nitrile groups nih.gov. These structural features are known as chromophores and are responsible for the absorption of UV-Vis light shu.ac.uklibretexts.orgtanta.edu.eg. The absorption of energy promotes electrons from lower-energy molecular orbitals (e.g., π or non-bonding electrons) to higher-energy antibonding orbitals (e.g., π) shu.ac.uklibretexts.orguzh.chazooptics.com. Common electronic transitions observed in organic molecules with chromophores include π→π and n→π* transitions shu.ac.uklibretexts.orguzh.chazooptics.com.

The UV-Vis spectrum of Malonoben would exhibit characteristic absorption bands related to these electronic transitions. The position and intensity of these bands can provide information about the extent of conjugation and the presence of specific functional groups within the molecule shu.ac.ukazooptics.comtanta.edu.eg. Changes in solvent polarity or pH can also influence the observed UV-Vis spectrum by affecting the energy levels of the molecular orbitals involved in the electronic transitions tanta.edu.eg. While specific UV-Vis data for Malonoben were not found, the presence of conjugated systems indicates that it would show absorbance in the UV-Vis region, providing valuable information about its electronic structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and determine the molecular structure of a compound by analyzing its interaction with infrared light or inelastic scattering of monochromatic light, respectively. These techniques provide characteristic spectral fingerprints that can be used for identification and to study molecular vibrations.

For Malonoben (CID 5614), IR and Raman spectra have been documented. nih.gov These spectra, typically obtained using techniques such as FT-IR and FT-Raman, provide data on the vibrational modes of the molecule's chemical bonds. nih.gov Analysis of the specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum allows for the confirmation of the presence of characteristic functional groups within the Malonoben structure, such as nitrile (C≡N), hydroxyl (-OH), and aromatic rings. While specific peak assignments and detailed spectral data for Malonoben were not extensively detailed in the available literature, the existence of these spectra is noted in chemical databases. nih.gov The application of IR spectroscopy has been demonstrated in the characterization of related malononitrile (B47326) derivatives, where specific bands corresponding to functional groups like C=S stretching were identified. acs.orgresearchgate.net Similarly, Raman spectroscopy is a valuable tool for characterizing the vibrational properties of compounds and has been mentioned in the context of analyzing materials, including chemical compounds. google.com

TechniqueSpectral Range (approx.)Information ProvidedRelevance to Malonoben
Infrared (IR) SpectroscopyMid-IR (400-4000 cm⁻¹)Absorption of IR light by molecular vibrations; identifies functional groups.Used to confirm the presence of characteristic functional groups in Malonoben. nih.gov
Raman SpectroscopyShift from excitation wavelengthInelastic scattering of light by molecular vibrations; provides complementary information to IR, particularly for nonpolar bonds and symmetric vibrations.Used in the characterization of Malonoben. nih.govgoogle.com

Microscopy Techniques for Cellular Effects

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is a powerful technique that provides high-resolution images of a sample's surface topography and composition by scanning it with a focused electron beam. ebsco.comyoutube.comwikipedia.org The interaction of electrons with the sample generates signals, such as secondary electrons, which are used to create detailed, three-dimensional-like images with a large depth of field. ebsco.comwikipedia.org SEM is widely applied in biological studies to examine the surface morphology of cells and tissues at magnifications ranging significantly, allowing for the visualization of fine structural details. ebsco.comnih.gov

While direct, detailed research findings specifically on Malonoben-induced morphological changes in cells observed via SEM were not prominently featured in the initial search results, SEM is a standard tool for assessing the impact of compounds on cellular structure. Studies on other malononitrile derivatives have utilized SEM to investigate morphological alterations in fungal cells, demonstrating its utility in this context. acs.org For instance, SEM can reveal changes in cell shape, membrane integrity, surface texture, and the presence of any external deposits or damage following treatment with a compound. Given Malonoben's known biological activities, such as uncoupling oxidative phosphorylation researchgate.netresearchgate.netresearchgate.net, which can impact cellular energy metabolism and potentially lead to downstream morphological effects, SEM could be employed to visualize these consequences at a microscopic level.

A hypothetical SEM study investigating Malonoben's effects on cells might involve treating cell cultures with Malonoben, fixing the cells, and then preparing them for SEM imaging (e.g., critical point drying and coating with a conductive material). The resulting micrographs would be compared to images of untreated control cells to identify any differences in surface features, cell shape, or organelle morphology if combined with techniques like focused ion beam milling for cross-sectioning.

TechniqueResolutionMagnification RangePrimary InformationPotential Application for Malonoben
Scanning Electron Microscopy (SEM)Nanometer scale10x to 200,000x or more ebsco.comSurface topography, morphology, and composition. ebsco.comyoutube.comwikipedia.orgVisualizing changes in cellular surface features and overall morphology induced by Malonoben treatment.

Stereo Microscopy for Sample Surface Investigation

Stereo Microscopy, also known as a dissecting microscope, is a type of optical microscope that provides a three-dimensional view of a sample at relatively low magnifications compared to compound microscopes or electron microscopes. google.com It is commonly used for macroscopic examination, sorting, dissection, and preliminary investigation of sample surfaces. Stereo microscopy utilizes two separate optical paths to create a stereoscopic effect, allowing the user to perceive depth.

TechniqueResolutionMagnification Range (approx.)Primary InformationPotential Application for Malonoben
Stereo MicroscopyMicrometer scaleTypically up to 100xThree-dimensional view of sample surface, macroscopic morphology. google.comPreliminary observation of cell culture health, growth patterns, and gross morphological changes; sample preparation guidance. uni-regensburg.de

Computational and Theoretical Studies on Malonoben

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure and properties of atoms, molecules, and materials google.com. DFT is a valuable tool for studying reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby providing insights into reaction pathways and energy barriers google.comepo.orgresearchgate.net. DFT calculations can provide precise electronic structure parameters, including molecular orbital energies, geometric configurations, vibrational frequencies, and dipole moments, which support the analysis of structure-activity relationships epo.org.

Molecular Docking and Ligand Interaction Analyses

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein e-century.usbiorxiv.orgosti.gov. This method helps to identify potential drug candidates, analyze protein-ligand interactions, and optimize ligand structures e-century.us. Analysis of docking results provides insights into the binding mechanism, key interacting residues, and potential modifications to enhance binding affinity e-century.usresearchgate.net. Molecular interaction analysis, often following docking, delves deeper into the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex osti.govresearchgate.net.

A search identified a molecular docking study that included Malonoben as one of the compounds investigated for its potential interaction with Phosphoinositide 3-kinase (PI3K) impactfactor.orgnih.gov. In this study, Malonoben exhibited a docking score of -7.2 kcal/mol within Pocket C1 of the PI3K enzyme, indicating potential binding capabilities nih.gov. The analysis suggested that Malonoben displayed specific interactions within this pocket, primarily involving amino acids associated with the active site impactfactor.org. This finding demonstrates a direct application of molecular docking to assess Malonoben's potential as a ligand for a biological target, consistent with its known activity as a tyrosine kinase inhibitor which often involves interactions with related signaling pathways like PI3K/Akt/mTOR caymanchem.commedchemexpress.com. Molecular docking and subsequent interaction analyses could be further applied to explore Malonoben's binding to other known targets, such as EGFR and PDGFR, to understand the molecular basis of its inhibitory activity.

Molecular Docking Result for Malonoben with PI3K

CompoundTargetPocketDocking Score (kcal/mol)Interacting Amino Acids (Primary)
MalonobenPI3KC1-7.2Amino acids associated with active site

nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling involves correlating the chemical structure of compounds with their biological activity researchgate.nettmc.edugoogleapis.com. Quantitative Structure-Activity Relationship (QSAR) models use statistical and computational methods to quantify this relationship, enabling the prediction of the activity of new compounds based on their molecular descriptors researchgate.net. SAR analysis helps identify the functional groups and structural features responsible for a particular biological effect, guiding the design and synthesis of analogs with improved properties researchgate.nettmc.edugoogle.comgoogle.com.

Malonoben is recognized as a protein tyrosine kinase inhibitor, and its activity has been mentioned in the context of SAR studies on other compound series biorxiv.org. For example, in a study investigating anthelmintics and performing SAR studies on a novel scaffold, Malonoben was listed among compounds with known activity against protein tyrosine kinases like EGFR and PDGFR biorxiv.org. A patent concerning substituted benzimidazoles as inhibitors of transforming growth factor-β kinase also mentions SAR studies and lists Malonoben as a relevant chemical compound epa.gov. While these instances indicate that Malonoben's activity is considered within the broader landscape of SAR investigations, dedicated SAR modeling efforts specifically focused on delineating the structural determinants of Malonoben's potent uncoupling or tyrosine kinase inhibitory activities across a wide range of its direct analogs were not explicitly detailed in the search results. However, the principle of SAR is fundamental to understanding how modifications to the Malonoben structure might affect its various biological effects researchgate.nettmc.edu.

Transcriptomics and Proteomics in Mechanism Elucidation

Transcriptomics and proteomics are high-throughput experimental approaches used to study the global changes in gene expression (RNA) and protein abundance, respectively, within a biological system under specific conditions rsc.orgresearchgate.netgoogle.comresearchgate.net. Integrating data from transcriptomics and proteomics provides a more comprehensive understanding of the molecular mechanisms underlying biological processes and responses to stimuli, such as exposure to a chemical compound rsc.orgresearchgate.netgoogle.comresearchgate.net. These methods can reveal affected pathways and identify potential protein targets.

Although the search results did not yield studies specifically detailing transcriptomic or proteomic analyses performed after treating biological systems with Malonoben, the compound is mentioned in studies that utilize these omics approaches to elucidate the mechanisms of action of other compounds osti.govresearchgate.nettmc.edugoogleapis.comresearchgate.net. Malonoben's known activities, such as uncoupling of oxidative phosphorylation and tyrosine kinase inhibition, are mechanisms that can be investigated using transcriptomics and proteomics impactfactor.orgcaymanchem.commedchemexpress.com. For example, changes in the expression of genes and proteins involved in mitochondrial function, ATP production, or cellular signaling pathways could be indicative of Malonoben's effects biocompare.com. Studies integrating transcriptomics and structure-based drug repositioning have also listed Malonoben as a protein tyrosine kinase inhibitor within their datasets, highlighting its relevance in drug mechanism studies researchgate.net. Applying transcriptomic and proteomic analyses to cells or organisms treated with Malonoben could provide valuable data on the specific molecular pathways perturbed by its activity, offering a systems-level view of its biological effects.

Cheminformatics and Bioinformatics Approaches in Drug Discovery

Cheminformatics and bioinformatics are interdisciplinary fields that apply computational and statistical techniques to chemical and biological data, respectively biorxiv.orgnih.govgoogle.comaopwiki.orgworldcancercongress.org. In drug discovery, cheminformatics is used for managing, analyzing, and modeling chemical structures and properties, facilitating tasks like virtual screening and library design nih.govgoogle.comaopwiki.org. Bioinformatics focuses on biological data, including genomic, transcriptomic, and proteomic information, to identify drug targets, understand disease mechanisms, and predict drug responses biorxiv.orgaopwiki.orgworldcancercongress.org. The integration of cheminformatics and bioinformatics is crucial for modern drug discovery pipelines biorxiv.org.

Malonoben appears in various chemical databases and datasets that are subject to cheminformatic analysis. For instance, it is listed in resources that categorize pesticides and other chemicals using cheminformatics approaches for hazard evaluation and prioritization biorxiv.org. Malonoben is also included in datasets used in integrated cheminformatics and bioinformatics studies for drug repositioning and inferring drug mechanisms of action based on structural and transcriptomic data researchgate.netbiorxiv.orgacs.org. Patents also reference cheminformatics in conjunction with biological data analysis methods like proteomics when discussing compounds like Malonoben aopwiki.org. These instances demonstrate that Malonoben is a compound that is analyzed and categorized using cheminformatics and is relevant in bioinformatics-driven drug discovery contexts, particularly in studies aiming to understand compound properties, relationships between chemicals, and potential biological activities based on large-scale data biorxiv.orggoogle.comaopwiki.org.

AI Models for Reaction Condition Selection and Planning

While specific studies detailing the use of AI models for the synthesis of Malonoben were not found in the search results, the principles of AI in synthesis planning are directly applicable. Given the structure of Malonoben, which contains a substituted benzylidene malononitrile (B47326) core, AI models trained on extensive reaction data could potentially identify optimal reaction conditions for key steps in its synthesis, such as the Knoevenagel condensation reaction often used to form the benzylidene malononitrile moiety. AI could also be used to explore novel synthetic routes to Malonoben or its analogs, potentially leading to more efficient or environmentally friendly processes researchgate.netbiocompare.combiorxiv.org. The general advancements in AI for reaction prediction and optimization biocompare.comacs.org suggest that these tools could be valuable in the future for researchers working on the synthesis of Malonoben and related compounds.

Applications and Emerging Research Areas of Malonoben

Role in Cancer Research and Targeted Therapies

Malonoben, also identified as Tyrphostin A9, has been investigated in cancer research, particularly in the context of targeted therapies. nih.govmedchemexpress.com Targeted therapies are a class of cancer treatments that focus on specific molecules or pathways involved in cancer cell growth, division, and spread. cancerresearchuk.orgcancer.gov Malonoben is described as a member of the tyrphostin family of tyrosine kinase inhibitors. nih.gov Tyrosine kinases are enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in cancer development. nih.gov By inhibiting platelet-derived growth factor receptor (PDGFR) tyrosine kinase, Malonoben exhibits anti-proliferative activity. nih.govmedchemexpress.com Research indicates that it can inhibit phosphorylation, uncouple oxidative phosphorylation, and induce apoptosis (programmed cell death) and cell growth arrest in certain cancer cell lines. nih.gov It emerged as a potent and selective inhibitor among tested compounds against TNF-induced respiratory burst and has shown anti-influenza virus activities. medchemexpress.com

Agricultural Applications (Acaricide, Fungicide)

Malonoben has established applications in agriculture as both an acaricide and a fungicide. herts.ac.uk An acaricide is a pesticide used to kill mites, while a fungicide is used to control fungal diseases. productosajf.esseipasa.com Malonoben was reported as an acaricide available on the market as of 2010. acs.org Its mode of action in agricultural settings is described as uncoupling respiratory phosphorylation, affecting the energy production in target pests and fungi. herts.ac.uk It demonstrates both stomach and contact action. herts.ac.uk Research into malononitrile (B47326) derivatives, structurally related to Malonoben, continues to explore compounds with potent biological activity against agricultural fungi. acs.org

Research Tool in Cellular Metabolism and Signaling Pathway Studies

Malonoben serves as a valuable research tool for studying cellular metabolism and signaling pathways, particularly those involving oxidative phosphorylation and tyrosine kinases. nih.govpresens.de As a potent uncoupling agent, Malonoben can disrupt the normal process of oxidative phosphorylation in mitochondria, where ATP is produced. wikipedia.orgpresens.de This property makes it useful for investigating the mechanisms of cellular respiration and energy production. Studies have utilized Malonoben to observe its effects on oxygen consumption rates in cells, demonstrating that cells increase oxygen consumption to compensate for the uncoupling effect. presens.de Furthermore, its activity as a tyrosine kinase inhibitor, specifically of PDGFR, allows researchers to probe the roles of these signaling enzymes in various cellular processes. nih.govmedchemexpress.com It has been used in studies investigating drug effects on spheroid oxygenation and gradient formation as indicators of metabolic status in cell aggregates. uni-regensburg.de

Future Directions and Research Imperatives

Development of Novel Low-Toxicity, High-Efficiency Derivatives

A significant imperative in Malonoben research is the design and synthesis of novel derivatives that retain high efficacy while exhibiting reduced toxicity. Malononitrile (B47326), a structural component related to Malonoben, is a highly active intermediate used in the synthesis of various compounds with potent biological activity. acs.org Research into malononitrile derivatives, such as those containing 1,2,3-triazole structures, has shown promise in developing compounds with fungicidal activity and potentially lower toxicity profiles compared to existing options. acs.org Studies have explored modifying structures, for instance, by removing amide structures to reduce polarity and enhance lipophilicity, which could improve integration with target membranes and increase efficacy. acs.org Oral toxicity predictions for some novel malononitrile derivatives have indicated low toxicity, suggesting that further investigation into the structures of malononitrile and 1,2,3-triazole is warranted for their association with low toxicity properties in active compounds. acs.org The goal is to create compounds with improved safety profiles and enhanced potency for various applications.

Comprehensive Elucidation of Off-Target Effects

Understanding and comprehensively elucidating the off-target effects of Malonoben is crucial for its potential therapeutic development. Off-target effects occur when a compound interacts with biological molecules other than its intended primary target, potentially leading to unintended or adverse outcomes. Research into the mechanisms of uncharacterized compounds, including the identification of off-targets, is instrumental in understanding unexpected physiological effects. biorxiv.org Studies investigating the off-target effects of other compounds, such as double-stranded RNAs used as molecular fungicides, highlight the importance of evaluating specificity to avoid unintended impacts on non-target organisms. umanitoba.ca Similarly, research on allosteric modulators suggests that while they can offer advantages like higher selectivity and reduced side effects compared to orthosteric ligands, understanding their interactions with various targets is essential. researchgate.netacs.org Further research is needed to map the full spectrum of Malonoben's interactions within biological systems to predict and mitigate potential off-target effects.

Addressing Resistance Mechanisms and Developing Counter-Strategies

The development of resistance is a significant challenge in the use of many biologically active compounds, including those with mechanisms similar to Malonoben. In the context of fungicides, resistance can arise through various mechanisms, including mutations in target sites or the overexpression of transporter proteins that efflux the compound from the cell. researchgate.netresearchgate.netresearchgate.net For instance, in Botrytis cinerea, resistance to uncouplers like Malonoben has been associated with the overexpression of ABC transporter BcatrB. researchgate.net Research into drug resistance mechanisms in various contexts, such as cancer therapy, emphasizes the importance of identifying clinically-relevant mutations in drug targets and developing strategies to overcome these resistances, including the development of new compounds effective against mutated targets. frontiersin.orgjbr-pub.org.cn Future research on Malonoben needs to focus on identifying the specific mechanisms by which organisms develop resistance to its effects and developing counter-strategies, such as structural modifications to circumvent resistance or the use of resistance modulators.

Exploration of New Therapeutic Indications

Given Malonoben's mechanism of action as an uncoupler of oxidative phosphorylation, there is potential for exploring new therapeutic indications beyond its reported use as an acaricide. wikipedia.orgherts.ac.ukbio-techne.com Mitochondrial uncouplers have been investigated for their potential in treating various metabolic diseases, including cancer. nih.gov For example, some mitochondrial uncouplers have shown promise in inhibiting the growth of certain cancer cells by downregulating oncogenic activity. nih.gov Research using computational pharmacogenomics and integrated approaches based on transcriptomics data and structure-based virtual screening can identify new indications for existing compounds and pinpoint those with similar mechanisms of action. biorxiv.orgnih.gov This type of research can involve analyzing drug sensitivity data and identifying compounds with antineoplastic activity. nih.gov Repurposing libraries containing compounds with known targets can also serve as a source for identifying novel therapeutics for new indications. biorxiv.org Future research could leverage these approaches to systematically investigate the potential of Malonoben and its derivatives for treating other diseases where modulating mitochondrial function or related pathways could be beneficial.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.